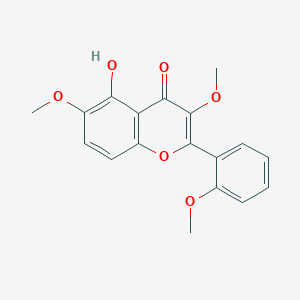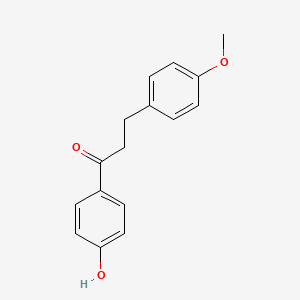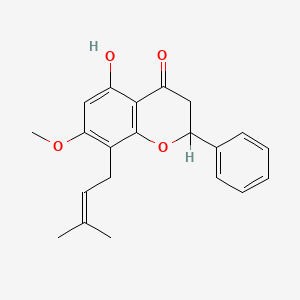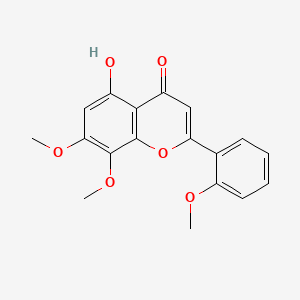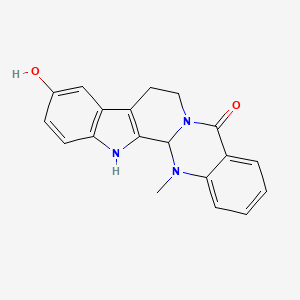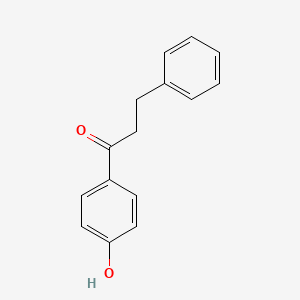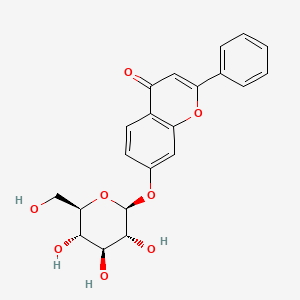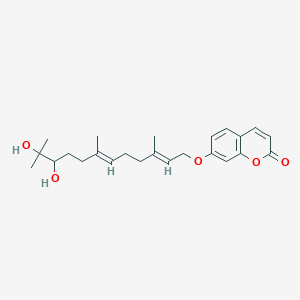
Karatavicinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Karatavicinol is a natural product found in Ferula sinaica, Apiaceae, and other organisms with data available.
Applications De Recherche Scientifique
Chemical Structure and Properties
Karatavicinol, derived from the resin of the roots of Ferula karatavica, is a coumarin compound with the composition C24H32O5. It is characterized by its melting point (52–53° C) and specific optical rotation. This compound is an ether of umbelliferone and a sesquiterpene aliphatic triol, with a proposed structural formula (Kir'yalov & Bagirov, 1969).
Medicinal Applications
This compound has been identified for its potential medicinal applications. Specifically, a variant called this compound A, along with other sesquiterpene coumarins, was isolated from Ferula sinkiangensis resin. These compounds demonstrated in vivo anti-ulcer activity. The structure of this compound A was elucidated through spectroscopic data (Teng, Ma, Li, Ma, & Xu, 2013).
Therapeutic Potential in Traditional Medicine
In ethnobotanical studies, compounds like this compound are often explored for their traditional medicinal uses. Such studies focus on documenting the knowledge of local populations regarding the medicinal properties of native plants, thereby providing a basis for future pharmacological and phytochemical research. This approach is important for identifying potential new drugs and understanding traditional medical practices (Khan, Shinwari, Shah, & Musharaf, 2014).
Scientific Discovery and Development
In a broader context, the discovery and development of compounds like this compound underscore the critical role of scientific research in drug discovery. This process involves a deep understanding of molecular biology and genomic sciences, bridging the gap between basic scientific inquiry and practical medicinal applications (Drews, 2000).
Propriétés
Numéro CAS |
25374-66-7 |
|---|---|
Formule moléculaire |
C24H32O5 |
Poids moléculaire |
400.51 |
Nom IUPAC |
7-[(2E,6E)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoxy]chromen-2-one |
InChI |
InChI=1S/C24H32O5/c1-17(8-12-22(25)24(3,4)27)6-5-7-18(2)14-15-28-20-11-9-19-10-13-23(26)29-21(19)16-20/h6,9-11,13-14,16,22,25,27H,5,7-8,12,15H2,1-4H3/b17-6+,18-14+ |
SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)CCC(C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



